molecular formula C15H16ClN3O3 B11192440 (6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Cat. No.: B11192440
M. Wt: 321.76 g/mol
InChI Key: WBCLSHJOMFCGNN-UHFFFAOYSA-N
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Description

(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone: is a chemical compound with the following structure:

C8H7ClN2O\text{C}_8\text{H}_7\text{ClN}_2\text{O} C8​H7​ClN2​O

It consists of an imidazo[1,2-a]pyridine ring fused with a spirocyclic system containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Let’s explore its properties and applications.

Chemical Reactions Analysis

Types of Reactions:: The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of the methanone group to other functional groups.

    Reduction: Reduction of the imidazo[1,2-a]pyridine ring or other substituents.

    Substitution: Replacement of the chlorine atom with other nucleophiles.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents. Further experimental studies are needed to determine the exact outcomes.

Scientific Research Applications

(6-Chloroimidazo[1,2-a]pyridin-2-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone: may find applications in:

    Medicinal Chemistry: Exploration of its potential as a drug candidate due to its unique structure.

    Biological Studies: Investigation of its interactions with biological targets.

    Materials Science: Potential use in materials with specific properties.

Mechanism of Action

The compound’s mechanism of action remains speculative, but it likely involves interactions with cellular receptors or enzymes. Further research is essential to elucidate its precise mode of action.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers can explore related compounds such as (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol and other spirocyclic derivatives.

Remember that this compound’s uniqueness lies in its spirocyclic structure, which combines an imidazo[1,2-a]pyridine core with a 1,4-dioxa-8-azaspiro[4.5]decane scaffold.

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C15H16ClN3O3/c16-11-1-2-13-17-12(10-19(13)9-11)14(20)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9-10H,3-8H2

InChI Key

WBCLSHJOMFCGNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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